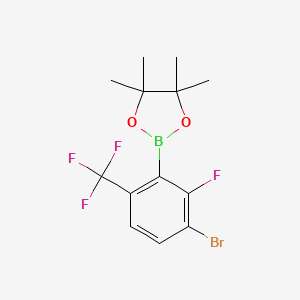

2-(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound is a boronic ester derivative featuring a phenyl ring substituted with bromo (Br), fluoro (F), and trifluoromethyl (CF₃) groups. Its structure (C₁₃H₁₂BBrF₄O₂) makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, particularly in pharmaceutical and materials chemistry. The electron-withdrawing CF₃ and halogens enhance its reactivity in forming carbon-carbon bonds while influencing regioselectivity and stability .

Properties

Molecular Formula |

C13H14BBrF4O2 |

|---|---|

Molecular Weight |

368.96 g/mol |

IUPAC Name |

2-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H14BBrF4O2/c1-11(2)12(3,4)21-14(20-11)9-7(13(17,18)19)5-6-8(15)10(9)16/h5-6H,1-4H3 |

InChI Key |

JVYOVEXYHZSPRQ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Halogenation and Fluorination of the Aromatic Precursor

A common starting material is a suitably substituted phenyl derivative, often a brominated or fluorinated aromatic compound. Bromination can be achieved by treatment with bromine (Br2) in dichloromethane at room temperature, followed by aqueous work-up to isolate the brominated intermediate with high yields (up to 97%). For example, bromination of benzofuran derivatives under mild conditions yields 2,3-dibromo intermediates that can be further manipulated.

Fluorination is typically conducted using electrophilic fluorinating agents such as Selectfluor®. This reagent allows for selective fluorination at the 2-position of benzofuran or phenyl rings bearing other substituents. The fluorination step is crucial to obtain the 2-fluoro substituent in the target compound.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is generally introduced via commercially available trifluoromethylated starting materials or by direct trifluoromethylation using reagents such as Ruppert-Prakash reagent (TMSCF3) or trifluoromethylation catalysts. In the context of preparing the 2-(3-bromo-2-fluoro-6-(trifluoromethyl)phenyl) moiety, substrates already bearing the CF3 group at the 6-position are often employed to ensure regioselectivity.

Formation of the Boronate Ester

The boronate ester group, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring, is introduced by borylation of the aryl bromide precursor. This is typically accomplished via palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B2pin2) as the boron source.

A representative procedure involves:

- Reacting the aryl bromide (e.g., 3-bromo-2-fluoro-6-(trifluoromethyl)phenyl derivative) with bis(pinacolato)diboron

- Using a palladium catalyst such as Pd(dppf)Cl2·DCM (4 mol%)

- Employing a base such as potassium acetate (KOAc)

- Conducting the reaction in an aprotic solvent like 1,4-dioxane under nitrogen atmosphere

- Heating the mixture to 90 °C for approximately 24 hours

The reaction affords the desired arylboronate ester in yields typically ranging from 60% to 75% after purification by column chromatography.

Purification and Characterization

The crude product is purified by silica gel column chromatography using mixtures of petroleum ether and ethyl acetate as eluents. The purified compound is usually obtained as a clear oil or crystalline solid.

Characterization data generally include:

- $$^{1}H$$ NMR and $$^{13}C$$ NMR spectroscopy confirming the aromatic substitution pattern and the presence of the tetramethyl dioxaborolane moiety

- Infrared spectroscopy showing characteristic B–O and C–F stretching bands

- Melting point determination for solid samples

- High-resolution mass spectrometry (HRMS) to confirm molecular weight

Summary of Key Reaction Conditions and Yields

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aromatic bromination | Br2, CH2Cl2, room temp, 30 min | Up to 97 | Aqueous Na2S2O3 wash to quench |

| Aromatic fluorination | Selectfluor®, mild conditions | 60–80 | Selective 2-fluoro substitution |

| Trifluoromethyl introduction | Use of CF3-substituted starting material or CF3 reagents | Variable | Commercially available CF3 precursors preferred |

| Miyaura borylation | B2pin2, Pd(dppf)Cl2·DCM (4 mol%), KOAc, 1,4-dioxane, 90 °C, 24 h | 60–75 | Under N2 atmosphere, column chromatography purification |

Research Outcomes and Applications

The preparation of 2-(3-bromo-2-fluoro-6-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane enables its use as a versatile intermediate in cross-coupling reactions to synthesize complex molecules with pharmaceutical relevance. The presence of fluorine and trifluoromethyl groups enhances metabolic stability and bioavailability in drug candidates, while the boronate ester facilitates further functionalization.

Recent studies have demonstrated that such compounds can be synthesized with good regioselectivity and moderate to high yields, making them valuable building blocks in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with various aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Toluene, ethanol, or dimethylformamide (DMF).

Major Products

Phenols: From oxidation reactions.

Substituted Phenyl Derivatives: From substitution reactions.

Scientific Research Applications

2-(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: In the development of new drugs and active pharmaceutical ingredients (APIs).

Agrochemicals: In the synthesis of herbicides and pesticides.

Materials Science: In the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Substituent Analysis and Reactivity

Physical Properties

Research Findings and Data Tables

Biological Activity

The compound 2-(3-Bromo-2-fluoro-6-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H14BBrF4O2

- Molecular Weight : 368.96 g/mol

- Purity : 96% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine and trifluoromethyl groups enhances its lipophilicity and potentially improves membrane permeability, allowing it to penetrate cellular environments more effectively.

Antiparasitic Activity

Research indicates that compounds with similar structural motifs have shown significant antiparasitic activity. For example, analogs with fluorinated phenyl groups have been demonstrated to exhibit potent inhibition against Plasmodium falciparum, the causative agent of malaria. The activity was measured using the EC50 metric (the concentration required to inhibit 50% of the target organism), with values as low as 0.010 μM reported for structurally related compounds .

Anticancer Potential

Case Study 1: Antiparasitic Efficacy

A study focused on the synthesis and evaluation of various dioxaborolane derivatives highlighted the role of fluorine substitution in enhancing biological activity against P. falciparum. The study reported that the introduction of a trifluoromethyl group significantly increased the potency of the compound (EC50 = 0.010 μM) compared to non-fluorinated analogs .

Case Study 2: Cytotoxicity Assessment

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H14BBrF4O2 |

| Molecular Weight | 368.96 g/mol |

| Purity | 96% |

| Antiparasitic EC50 | ≤ 0.010 μM |

| Cytotoxicity IC50 (HepG2) | 20 - 50 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.